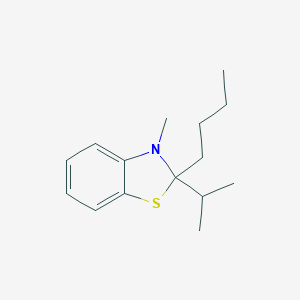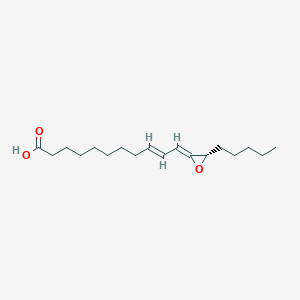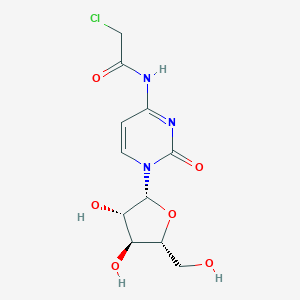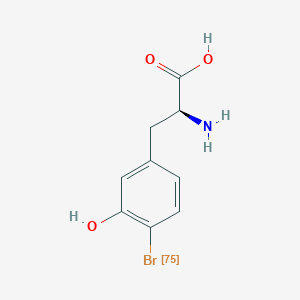![molecular formula C10H22BNO3 B039105 N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine CAS No. 121634-82-0](/img/structure/B39105.png)
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine, also known as DMTBOAE, is a boronic acid derivative that has gained attention in recent years for its potential use in scientific research. This compound is a boronic acid ester that can be synthesized through a straightforward method, making it a promising candidate for various applications in biomedical research.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is not well understood, but it is believed to involve the formation of covalent bonds between the boronic acid moiety and specific functional groups on the target molecule. This covalent bond formation results in the formation of a stable conjugate that can be used for various applications.
Biochemical and Physiological Effects:
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be a non-toxic compound that is well tolerated by cells and organisms. However, more research is needed to fully understand the effects of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is also a versatile compound that can be used for various applications, including bioconjugation and drug delivery. However, one limitation of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is its relatively short half-life, which can limit its usefulness in certain applications.
Orientations Futures
There are several future directions for the use of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine in scientific research. One potential application is in the development of new imaging agents for use in diagnostic imaging. N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine could also be used in the development of new drug delivery systems for targeted drug delivery. Additionally, more research is needed to fully understand the mechanism of action of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine and its effects on biological systems.
Méthodes De Synthèse
The synthesis of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with N,N-dimethylethanolamine in the presence of a palladium catalyst. This reaction results in the formation of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine as the main product, which can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine has been used in various scientific research studies due to its unique properties. One of the main applications of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is in the field of bioconjugation, where it can be used to label proteins and peptides for imaging and detection purposes. N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine has also been used in the development of new drug delivery systems, where it can be used to conjugate drugs to specific targeting molecules for improved efficacy.
Propriétés
Numéro CAS |
121634-82-0 |
|---|---|
Nom du produit |
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine |
Formule moléculaire |
C10H22BNO3 |
Poids moléculaire |
215.1 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C10H22BNO3/c1-9(2)10(3,4)15-11(14-9)13-8-7-12(5)6/h7-8H2,1-6H3 |
Clé InChI |
SPUZEYJHPFNBOS-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)OCCN(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)OCCN(C)C |
Synonymes |
DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YLOXY)-ETHYL]-AMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)





![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
